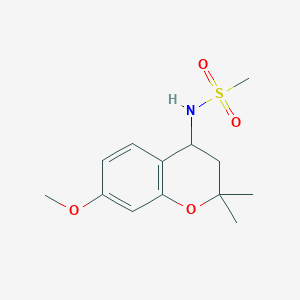![molecular formula C20H13BrN2O2 B5378805 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5378805.png)
4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid, also known as BAY 36-7620, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. BAY 36-7620 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 selectively inhibits COX-2, which is induced in response to inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation. By inhibiting COX-2, 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 reduces the production of prostaglandins and thus exerts its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and physiological effects:
4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to reduce fever in animal models of pyrexia. In addition, 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 has been investigated for its potential use in cancer therapy, as it inhibits COX-2, which is overexpressed in many types of cancer and is involved in tumor growth, angiogenesis, and metastasis.
实验室实验的优点和局限性
One advantage of using 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 in lab experiments is its selectivity for COX-2, which allows for the specific inhibition of this enzyme without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal function. However, one limitation of using 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several potential future directions for the research on 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620. One direction is the further investigation of its potential therapeutic applications in various diseases, such as cancer, arthritis, and inflammatory bowel disease. Another direction is the development of more potent and selective COX-2 inhibitors based on the structure of 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory and anticancer effects of 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 may lead to the identification of new targets for drug development.
合成方法
The synthesis of 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 involves several steps, starting from the reaction of 3-bromophenylacetonitrile with ethyl acetoacetate to obtain 2-(3-bromophenyl)-2-cyanovinyl ethyl ketone. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the pyrrole derivative. Finally, the benzoic acid moiety is introduced by reacting the pyrrole derivative with 4-fluorobenzoic acid in the presence of a coupling agent. The overall yield of the synthesis process is around 15%.
科学研究应用
4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. It has also been investigated for its potential use in cancer therapy, as COX-2 is overexpressed in many types of cancer and is involved in tumor growth, angiogenesis, and metastasis.
属性
IUPAC Name |
4-[2-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2/c21-17-4-1-3-15(11-17)16(13-22)12-19-5-2-10-23(19)18-8-6-14(7-9-18)20(24)25/h1-12H,(H,24,25)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBATIHDRFQQZ-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=CC2=CC=CN2C3=CC=C(C=C3)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=C\C2=CC=CN2C3=CC=C(C=C3)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378725.png)
![ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5378741.png)
![4-[(6-methyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5378742.png)
![bicyclo[3.3.1]nonan-2-one semicarbazone](/img/structure/B5378747.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5378758.png)

![4-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5378786.png)
![N-cyclopropyl-1'-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378789.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5378799.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5378807.png)
![4-chloro-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5378809.png)
![1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378815.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)